molecular formula C9H10BF3KNO2 B1492887 Potassium (benzyloxycarbonylamino)methyltrifluoroborate CAS No. 1695529-70-4

Potassium (benzyloxycarbonylamino)methyltrifluoroborate

Cat. No. B1492887
CAS RN: 1695529-70-4
M. Wt: 271.09 g/mol
InChI Key: KAZMXPMSHNTDRD-UHFFFAOYSA-N
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Description

Potassium (benzyloxycarbonylamino)methyltrifluoroborate is an organic compound with the chemical formula KOC(CF3)2CH2NHCOC6H5. It is used as a reactant for the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines and Suzuki-Miyaura cross-coupling reactions with aryl chlorides .


Synthesis Analysis

The synthesis of this compound involves palladium-catalyzed cross-coupling reactions with halopurines and Suzuki-Miyaura cross-coupling reactions with aryl chlorides .


Molecular Structure Analysis

The molecular formula of this compound is C9H10BF3KNO2 . The molecular weight is 271.08 g/mol .


Chemical Reactions Analysis

This compound is used as a reactant for the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines and Suzuki-Miyaura cross-coupling reactions with aryl chlorides .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 271.08 g/mol . The molecular formula is C9H10BF3KNO2 .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including derivatives like potassium (benzyloxycarbonylamino)methyltrifluoroborate, have been extensively used in cross-coupling reactions. For instance, they can be cross-coupled with aryl and heteroaryl chlorides using palladacycles as precatalysts. This method provides an efficient route to biphenyls under phosphine-free conditions (Alacid & Nájera, 2008). Similarly, potassium 1-(benzyloxy)alkyltrifluoroborates are used in Suzuki-Miyaura reactions to access protected secondary alcohols (Molander & Wisniewski, 2012).

Organotrifluoroborate Synthesis

These compounds play a key role in the synthesis of various organotrifluoroborates. For example, potassium (trifluoromethyl)trimethoxyborate, a related compound, has been used as a new source of CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions (Knauber et al., 2011).

Pharmaceutical Applications

In the pharmaceutical field, potassium channel openers (KCOs) incorporating benzylamine moieties, such as this compound, have been investigated for their potential use in treating urge urinary incontinence (Gilbert et al., 2000).

Addition Reactions and Catalysis

Potassium alkenyl- and aryltrifluoroborates, including those similar to this compound, are used in addition reactions to enones and aldehydes. These reactions, catalyzed by Rh(I), lead to the formation of β-functionalized ketones and allylic/benzylic alcohols (Batey et al., 1999).

Wittig Reactions

They are also utilized in Wittig reactions, where potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides are converted to unsaturated organotrifluoroborates via intermediate phosphorus ylides (Molander et al., 2007).

Mannich Reactions

In the domain of organic synthesis, potassium alkynyltrifluoroborates, a category encompassing this compound, have been effectively utilized in Mannich reactions with amines and salicylaldehydes (Kabalka et al., 2004).

Organotrifluoroborate Hydrolysis

Potassium organotrifluoroborates, including this compound, undergo hydrolysis to form boronic acids, a reaction pivotal in Suzuki-Miyaura coupling (Lennox & Lloyd‐Jones, 2012).

Safety and Hazards

Potassium (benzyloxycarbonylamino)methyltrifluoroborate may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust, wear protective clothing, gloves, eye protection, and face protection .

properties

IUPAC Name

potassium;trifluoro(phenylmethoxycarbonylaminomethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3NO2.K/c11-10(12,13)7-14-9(15)16-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZMXPMSHNTDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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